molecular formula C6H7BrS B1283317 2-Bromo-3-ethylthiophene CAS No. 53119-61-2

2-Bromo-3-ethylthiophene

Cat. No. B1283317
CAS RN: 53119-61-2
M. Wt: 191.09 g/mol
InChI Key: MPTKQBAGXQUSMP-UHFFFAOYSA-N
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Description

2-Bromo-3-ethylthiophene is a brominated thiophene derivative, which is a class of heterocyclic compounds that have gained significant attention due to their utility in various chemical syntheses and applications in materials science. Thiophene derivatives are particularly interesting for their electronic properties, making them suitable for use in the synthesis of conductive polymers and other electronic materials.

Synthesis Analysis

The synthesis of thiophene derivatives often involves halogenated intermediates, as seen in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) from a brominated precursor . Similarly, the synthesis of 2-bromo-3-methylthiophene, a close relative to 2-bromo-3-ethylthiophene, has been achieved with high yield and purity, indicating the feasibility of synthesizing brominated thiophene derivatives under controlled conditions . The synthesis of various brominated compounds, including those with thiophene rings, typically involves the use of brominating agents such as N-bromosuccinimide or molecular bromine in suitable solvents .

Molecular Structure Analysis

The molecular structure of brominated thiophene derivatives can be complex and is often analyzed using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was elucidated using XRD . Similarly, the structure–reactivity relationship of a brominated furanone compound was explored using single-crystal X-ray diffraction and computational methods . These studies highlight the importance of structural analysis in understanding the properties and reactivity of brominated organic compounds.

Chemical Reactions Analysis

Brominated thiophenes are versatile intermediates that can undergo various chemical reactions. For example, they can participate in palladium-catalyzed cross-coupling reactions to form bithiophene derivatives . The presence of a bromine atom on the thiophene ring can also influence the electronic properties of the resulting polymers, as seen in the study of polymers derived from ω-bromine 2-oxaalkyl derivatives of 3,4-ethylenedioxythiophene . The reactivity of brominated compounds can be further understood through conceptual density functional theory (DFT), which provides insights into global reactivity descriptors and local nucleophilic/electrophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophene derivatives are closely related to their molecular structure. The presence of bromine atoms can significantly affect the electronic properties of the thiophene ring, as evidenced by the electrochemical and spectroscopic studies of related polymers . The crystalline structure, as revealed by X-ray analysis, can also provide information on the intermolecular interactions that influence the material's properties . The solubility, melting point, and other physical properties are determined by the substituents on the thiophene ring and the overall molecular geometry .

Scientific Research Applications

Reaction Studies and Solvent Effects

  • Nucleophilic Substitution Reactions : 2-Bromo-5-nitrothiophene, similar to 2-Bromo-3-ethylthiophene, has been studied for its reactivity in nucleophilic substitution reactions. The study reveals how solvent composition affects reaction rates, highlighting the significance of solvent polarity and hydrogen-bonding abilities (Harifi‐Mood & Mousavi-Tekmedash, 2013).

Polymer Synthesis

  • Synthesis of Poly(3,4-ethylenedioxythiophene) : A derivative of thiophene, 5-bromo-2,3-dihydro-thieno[3,4-b][1,4]dioxine, is used for acid-assisted polycondensation to create poly(3,4-ethylenedioxythiophene), an important polymer in electronic applications. The study details the characterization of the polymer, which may be relevant for similar thiophene derivatives like 2-Bromo-3-ethylthiophene (Yin et al., 2013).

Organic Electronics

  • Building Blocks in Electronic Materials : 2-Bromo-3-ethylthiophene can be useful in forming biheteroaryls, crucial in electronic materials. A study on 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, which are structurally similar, demonstrates their use in synthesizing biheteroaryls efficiently (Fu et al., 2012).

Safety And Hazards

2-Bromo-3-ethylthiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and adequate ventilation are advised .

Future Directions

Thiophene-based conjugated polymers, such as 2-Bromo-3-ethylthiophene, have received much attention due to their exceptional optical and conductive properties . They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Future research may focus on the design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices using organometallic polycondensation strategies .

properties

IUPAC Name

2-bromo-3-ethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-2-5-3-4-8-6(5)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTKQBAGXQUSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563003
Record name 2-Bromo-3-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-ethylthiophene

CAS RN

53119-61-2
Record name 2-Bromo-3-ethylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53119-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Van Pham, A Burkhardt, R Shabana… - … , Sulfur, and Silicon …, 1989 - Taylor & Francis
… Thus, cross-coupling of 2-bromo-3methylthiophene 13, 2-bromo-4-methylthiophene 14, and 2-bromo-3ethylthiophene 15 with the Grignard reagents derived from 6,13, and 14 afforded …
Number of citations: 157 www.tandfonline.com
A Najari, S Beaupré, P Berrouard, Y Zou… - Advanced Functional …, 2011 - Wiley Online Library
… Synthesis of 2-(trimethyltin)-3-ethylthiophene (9): n-Butyllithium (2.5 M in hexane) (27.60 mmol, 11.0 mL) was added dropwise to a solution of 2-bromo-3-ethylthiophene (5.00 g, 26.17 …
Number of citations: 193 onlinelibrary.wiley.com
JT Blaskovits, PA Johnson, M Leclerc - Macromolecules, 2018 - ACS Publications
… By truncating 2-bromo-3-hexylthiophene, the monomer used for the synthesis of P3HT, to 2-bromo-3-ethylthiophene (2Br3EtTh), a difference in activation energies of 3.0 kcal mol –1 …
Number of citations: 36 pubs.acs.org
A Amer, A Burkhardt, A Nkansah… - … , Sulfur, and Silicon …, 1989 - Taylor & Francis
… However, we were unable to start the reaction between 2-bromo-3-ethylthiophene and magnesium by any of the usual methods. Neither iodine nor 1,Zdibromoethane activation of the …
Number of citations: 31 www.tandfonline.com
A Bolognesi, W Porzio, G Bajo, G Zannoni… - Acta …, 1999 - Wiley Online Library
… In that case a 73% yield was found and the ratio between the 2-bromo-3-ethylthiophene and 5-bromo-3ethylthiophene was 80/20. In our case we have a 100% conversion, without any …
Number of citations: 52 onlinelibrary.wiley.com
WL Wang, SC Chai, M Huang, HZ He… - Journal of medicinal …, 2008 - ACS Publications
Methionine aminopeptidase (MetAP) is a promising target to develop novel antibiotics, because all bacteria express MetAP from a single gene that carries out the essential function of …
Number of citations: 57 pubs.acs.org
T Blaskovits - 2018 - dam-oclc.bac-lac.gc.ca
En comparaison avec d’autres techniques de couplage-croisé adaptées à la synthèse de polymères conjugués, la polymérisation par (hétéro) arylation directe (PHAD) s’ avère …
Number of citations: 0 dam-oclc.bac-lac.gc.ca

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